molecular formula C19H24O2 B8506403 3-Methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol

3-Methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol

Cat. No. B8506403
M. Wt: 284.4 g/mol
InChI Key: KAECVEVIXKMEOP-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BH4-:15].[CH3:41][CH2:42][OH:43].[Na+:16].[O:17]1[CH:18]2[CH:19]1[C:20]1([CH3:21])[CH:22]([CH2:23]2)[CH:24]2[CH2:25][CH2:26][c:27]3[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]3[CH:33]2[CH2:34][CH2:35]1.[OH2:40].[OH:38][OH:39].[c:1]1([SeH-:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)=[Se:9])[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[OH:17][CH:19]1[CH:18]=[CH:23][CH:22]2[C:20]1([CH3:21])[CH2:35][CH2:34][CH:33]1[CH:24]2[CH2:25][CH2:26][c:27]2[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[BH4-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Se]=[SeH-](c1ccccc1)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
COc1ccc2c(c1)CCC1C2CCC2(C)C(O)C=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BH4-:15].[CH3:41][CH2:42][OH:43].[Na+:16].[O:17]1[CH:18]2[CH:19]1[C:20]1([CH3:21])[CH:22]([CH2:23]2)[CH:24]2[CH2:25][CH2:26][c:27]3[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]3[CH:33]2[CH2:34][CH2:35]1.[OH2:40].[OH:38][OH:39].[c:1]1([SeH-:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)=[Se:9])[cH:10][cH:11][cH:12][cH:13][cH:14]1>>[OH:17][CH:19]1[CH:18]=[CH:23][CH:22]2[C:20]1([CH3:21])[CH2:35][CH2:34][CH:33]1[CH:24]2[CH2:25][CH2:26][c:27]2[cH:28][c:29]([O:36][CH3:37])[cH:30][cH:31][c:32]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[BH4-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc2c(c1)CCC1C2CCC2(C)C1CC1OC12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Se]=[SeH-](c1ccccc1)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
COc1ccc2c(c1)CCC1C2CCC2(C)C(O)C=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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